molecular formula C18H17NS B3058408 2-Thiophenamine, N,N-bis(4-methylphenyl)- CAS No. 89331-93-1

2-Thiophenamine, N,N-bis(4-methylphenyl)-

Cat. No.: B3058408
CAS No.: 89331-93-1
M. Wt: 279.4 g/mol
InChI Key: LVGJJUJVDAJKSR-UHFFFAOYSA-N
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Description

2-Thiophenamine, N,N-bis(4-methylphenyl)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the nitrogen atom of the thiophenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenamine, N,N-bis(4-methylphenyl)- can be achieved through a Buchwald-Hartwig cross-coupling reaction. This method involves the reaction of bis(4-methylphenyl)amine with 2-bromothiophene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butyl phosphine. Sodium tert-butoxide is used as a base in this reaction .

Industrial Production Methods

While specific industrial production methods for 2-Thiophenamine, N,N-bis(4-methylphenyl)- are not well-documented, the Buchwald-Hartwig cross-coupling reaction is a scalable and efficient method that can be adapted for industrial synthesis. The use of palladium catalysts and appropriate ligands ensures high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenamine, N,N-bis(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

2-Thiophenamine, N,N-bis(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenamine, N,N-bis(4-methylphenyl)- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, depending on the specific reaction conditions. Its unique structure allows it to participate in charge transfer processes, making it valuable in electronic applications. The pathways involved include the formation of charge-transfer complexes and the facilitation of electron transport.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxyphenyl)thiophen-2-amine: Similar structure but with methoxy groups instead of methyl groups.

    N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Contains hexyloxy groups and biphenyl units.

Uniqueness

2-Thiophenamine, N,N-bis(4-methylphenyl)- is unique due to the presence of two 4-methylphenyl groups, which influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential.

Properties

IUPAC Name

N,N-bis(4-methylphenyl)thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NS/c1-14-5-9-16(10-6-14)19(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGJJUJVDAJKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650546
Record name N,N-Bis(4-methylphenyl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89331-93-1
Record name N,N-Bis(4-methylphenyl)thiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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